![molecular formula C20H13Cl2N5O2 B1676623 3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile CAS No. 920035-77-4](/img/structure/B1676623.png)
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile
Übersicht
Beschreibung
MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor. It is primarily known for its antiviral activity, particularly against the human immunodeficiency virus type 1.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-4965 involves the formation of diaryl ether and indazole moieties.
Industrial Production Methods
Industrial production methods for MK-4965 are not explicitly detailed in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography for purification .
Analyse Chemischer Reaktionen
Arten von Reaktionen
MK-4965 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Halogenatome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumhydroxid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
MK-4965 has been identified as a potent NNRTI with broad-spectrum antiviral activity. NNRTIs are critical components of highly active antiretroviral therapy (HAART) for HIV treatment. The compound exhibits the ability to inhibit HIV reverse transcriptase, thus preventing viral replication. Studies have demonstrated that MK-4965 can maintain efficacy against various HIV strains, including those resistant to other NNRTIs .
Pharmacokinetic Profiles
Research indicates that MK-4965 possesses favorable pharmacokinetic properties, which include:
- Oral bioavailability : The compound is designed for oral administration, making it more convenient for patients.
- Metabolic stability : It shows resistance to rapid metabolic degradation, which is essential for maintaining therapeutic levels in the bloodstream.
These properties contribute to its potential use in long-term HIV treatment regimens .
Case Studies and Clinical Trials
Several studies have focused on the clinical implications of MK-4965:
- A study published in the Journal of Medicinal Chemistry outlines the design and synthesis of MK-4965 and its effectiveness as an NNRTI compared to existing therapies .
- In another research article, MK-4965 was shown to have improved potency against resistant HIV strains when compared to older NNRTIs, suggesting its role in future therapeutic protocols .
Comparative Data Table
Property | MK-4965 | Other NNRTIs |
---|---|---|
Oral Bioavailability | High | Variable |
Resistance to Metabolism | Moderate | High (in some cases) |
Efficacy Against Resistant Strains | High | Variable |
Development Stage | Clinical Trials | Marketed |
Wirkmechanismus
MK-4965 exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus type 1. This enzyme is crucial for the replication of the virus. By binding to the enzyme, MK-4965 prevents the transcription of viral RNA into DNA, thereby inhibiting the replication process. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are those related to viral replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MK-1439: Ein weiterer nicht-nukleosidischer Reverse-Transkriptase-Hemmer mit ähnlicher antiviraler Aktivität.
Nimesulid: Ein Diphenylether-Derivat mit entzündungshemmenden Eigenschaften.
Fenclofenac: Ein Diphenylether-Derivat, das als entzündungshemmendes Mittel verwendet wird.
Triclosan: Ein Diphenylether-Derivat mit antibakteriellen Eigenschaften.
Sorafenib: Ein Diphenylether-Derivat, das als Antikrebsmittel verwendet wird.
Einzigartigkeit
MK-4965 ist einzigartig durch seine spezifische Kombination von Diarylether- und Indazol-Einheiten, die hohe Potenz und Selektivität gegen das Reverse-Transkriptase-Enzym des humanen Immundefizienzvirus Typ 1 verleihen. Seine Fähigkeit, sowohl Wildtyp- als auch mutierte Stämme des Virus zu hemmen, macht es zu einem wertvollen Kandidaten für die Entwicklung von antiviralen Medikamenten .
Biologische Aktivität
3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile, also known as MK-4965, is a compound of significant interest due to its potential biological activities, particularly in the field of antiviral therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H13Cl2N5O2
- Molecular Weight : 426.26 g/mol
- CAS Number : 920035-77-4
Antiviral Activity
MK-4965 has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with broad-spectrum antiviral activity against HIV-1. The compound exhibits high oral bioavailability and has shown efficacy in various preclinical models.
-
Mechanism of Action :
- MK-4965 binds to the reverse transcriptase enzyme, inhibiting the transcription of viral RNA into DNA, which is crucial for the replication of HIV. This mechanism is similar to other NNRTIs but with improved potency and selectivity.
- Efficacy Studies :
Structure-Activity Relationships (SAR)
The biological activity of MK-4965 can be attributed to specific structural features:
- The presence of the pyrazolo[3,4-b]pyridine moiety is critical for its NNRTI activity.
- Substituents at the 2-chloro and 5-chloro positions enhance binding affinity and selectivity towards the HIV reverse transcriptase.
Table 1: Summary of Key Structural Features and Their Activities
Structural Feature | Impact on Activity |
---|---|
Pyrazolo[3,4-b]pyridine core | Essential for NNRTI activity |
2-Chloro substituent | Increases binding affinity |
5-Chloro substituent | Enhances selectivity against HIV reverse transcriptase |
Preclinical Evaluation
In animal models, MK-4965 demonstrated significant antiviral activity with a favorable pharmacokinetic profile. Studies indicated that oral administration resulted in high systemic exposure and sustained antiviral effects over time.
- Study on Efficacy :
-
Safety Profile :
- Toxicological assessments revealed no significant adverse effects at therapeutic doses. Long-term studies indicated that MK-4965 did not induce any major organ toxicity, supporting its potential for further clinical development.
Eigenschaften
IUPAC Name |
3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIHAQCVNNLIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920035-77-4 | |
Record name | MK-4965 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920035774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-4965 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08460 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-4965 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8856WDK9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.